2-Hydroxy-2-(4-thiazolyl)acetic Acid
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Overview
Description
2-Hydroxy-2-(4-thiazolyl)acetic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-thiazolyl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 4-thiazolylacetic acid with hydroxylating agents under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-thiazolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Hydroxy-2-(4-thiazolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-thiazolyl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Studied for its potential therapeutic applications
Uniqueness
2-Hydroxy-2-(4-thiazolyl)acetic acid is unique due to its specific hydroxyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-hydroxy-2-(1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9) |
InChI Key |
IXVSNCMEKYIKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(C(=O)O)O |
Origin of Product |
United States |
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